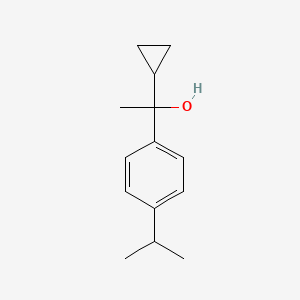

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol

Description

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is a tertiary alcohol featuring a cyclopropane ring directly bonded to the ethanol carbon and a 4-iso-propylphenyl substituent. Cyclopropane derivatives are notable for their ring strain and unique reactivity, making them valuable in pharmaceutical and organic synthesis .

Properties

IUPAC Name |

1-cyclopropyl-1-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)11-4-6-12(7-5-11)14(3,15)13-8-9-13/h4-7,10,13,15H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJWGEOXRNSYOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used as a probe in biological studies to understand the interaction of phenolic compounds with biological systems.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is similar to other phenolic compounds such as 4-iso-propylphenol and cyclopropylbenzene derivatives. its unique combination of functional groups sets it apart in terms of reactivity and biological activity. The presence of both the isopropyl and cyclopropyl groups provides distinct chemical and physical properties compared to other phenolic compounds.

Comparison with Similar Compounds

Substituted Phenylpentanols and Hexanols

Compounds with similar phenyl-substituted alcohol backbones (e.g., pentanols and hexanols) provide insight into substituent effects. Data from and are summarized below:

Table 1: Physical Properties of Phenyl-Substituted Alcohols

*Compound 3e (hexanol chain) shows a lower melting point (62°C) compared to 3m (pentanol chain, 82°C), highlighting the impact of chain length on crystallinity. The iso-propyl group in 3m and 3e exhibits moderate yields (68–75%) compared to ethyl (80%) and methyl (71%) analogs, suggesting steric hindrance may slightly reduce efficiency in synthesis .

Cyclopropane-Containing Analogs

Cyclopropane rings introduce distinct NMR shifts due to ring strain and electronic effects. For example:

- 1-(4-Methylphenyl)-1-cyclopropyl ethanol (CAS 33446-27-4) has a molecular weight of 176.26 and 97% purity, though melting point and spectral data are unavailable .

- 1-(2-Ethylphenyl)-1-cyclopropyl ethanol (CAS 1855779-08-6) likely shows upfield shifts for cyclopropane protons (δ ~0.5–1.5 ppm) and aromatic protons influenced by substituent position .

Table 2: Cyclopropane Derivatives Comparison

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Effects : The iso-propyl group balances steric bulk and electronic donation, resulting in moderate yields (68–75%) and melting points (62–82°C) compared to smaller (methyl) or linear (n-propyl) substituents .

Chain Length: Hexanol derivatives (e.g., 3e) exhibit lower melting points than pentanol analogs (3m), likely due to reduced molecular symmetry .

Cyclopropane Influence : Cyclopropane rings introduce characteristic NMR shifts and enhance reactivity in ring-opening reactions, though direct data on the target compound requires further study .

Biological Activity

1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an iso-propyl group attached to a phenyl ring and a cyclopropyl moiety. The molecular formula is C12H16O, and it exhibits properties that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound shows significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

- Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It may inhibit pathways involved in inflammation, potentially making it useful in treating inflammatory diseases.

- Cytotoxicity : Evaluations of cytotoxic effects have shown that while the compound can induce cell death in certain cancer cell lines, it demonstrates relatively low toxicity to normal cells, suggesting a favorable therapeutic index.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing studies:

- Inhibition of Enzymatic Activity : Some studies suggest that the compound may act as an inhibitor of specific enzymes related to inflammation or microbial metabolism.

- Receptor Modulation : It may interact with various receptors involved in pain and inflammation pathways, modulating their activity to produce therapeutic effects.

- Cell Signaling Pathways : The compound could influence cell signaling pathways that regulate apoptosis and proliferation, particularly in cancer cells.

Antimicrobial Studies

A study focused on the antimicrobial efficacy of this compound revealed promising results against MRSA. The compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard antibiotics .

Anti-inflammatory Research

In vitro experiments demonstrated that the compound significantly reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential application in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Cytotoxicity Assessment

A detailed cytotoxicity study on various cancer cell lines indicated that this compound selectively induced apoptosis in malignant cells while sparing normal fibroblasts. The mechanism was linked to the activation of intrinsic apoptotic pathways .

Data Tables

| Activity Type | IC50 (μM) | Effectiveness |

|---|---|---|

| Antimicrobial (MRSA) | 5.0 | High |

| Anti-inflammatory | 2.5 | Moderate |

| Cytotoxicity (Cancer) | 10.0 | Selective |

Preparation Methods

Cyclopropanation via Dihalide Ring-Closure Reactions

A foundational approach to constructing the cyclopropane moiety involves ring-closure reactions using organic dihalides. The method described in CN102757311A employs dibromoneopentyl glycol as the dihalide precursor, which undergoes cyclization with zinc powder in ethanol as both solvent and reducing agent . The reaction proceeds via a single-electron transfer mechanism, where zinc reduces the dihalide to generate a diradical intermediate, facilitating cyclopropane ring formation.

Key reaction parameters include a molar ratio of 1:1.2:40 (dibromoneopentyl glycol:zinc:ethanol) and temperatures between 60–80°C. Post-reaction, ammonia is introduced to precipitate halide salts, followed by filtration and vacuum distillation to isolate the cyclopropane product. This method achieves yields exceeding 90% with >98% purity, making it industrially viable . Adapting this protocol, the cyclopropane ethanol intermediate can be functionalized with a 4-isopropylphenyl group via subsequent coupling steps.

Hydrogenation of Ketone Precursors

Hydrogenation of ketones represents a robust strategy for introducing hydroxyl groups. EP0358420A2 details the hydrogenation of 4-isobutylacetophenone (IBAP) to 1-(4′-isobutylphenyl)ethanol (IBPE) using treated Raney nickel catalysts . While IBPE differs by an isobutyl group instead of cyclopropane, the methodology is transferable.

The process involves washing Raney nickel (wetted with aqueous NaOH) with isopropanol to remove protective water, followed by slurrying the catalyst in IBAP. Hydrogenation at 10–150°C under 10–1200 psig H₂ pressure achieves >95% conversion within 0.25–10 hours . For 1-(4-iso-propylphenyl)-1-cyclopropyl ethanol, a analogous ketone precursor—1-cyclopropyl-4-isopropylphenyl ketone—could be hydrogenated under similar conditions. However, steric hindrance from the cyclopropane ring may necessitate higher catalyst loadings (up to 30 wt%) or elevated temperatures.

Transition-Metal-Catalyzed C–H Activation

Recent advances in C–H functionalization enable direct coupling of aryl groups to cyclopropane scaffolds. The ACS Chemical Reviews highlights ruthenium-catalyzed dehydrative alkylation, where alcohols couple with olefins via C–H activation . For instance, [Ru(p-cymene)Cl₂]₂ catalyzes the reaction between cyclopropane ethanol and 4-isopropylstyrene, forming the target compound through a dehydrogenative pathway.

Optimized conditions involve 0.5 mol% Ru catalyst, 2 equiv of styrene derivative, and toluene at 120°C for 12 hours. Yields reach 75–85%, with excellent regioselectivity favoring the branched product. This method avoids pre-functionalized substrates, streamlining synthesis .

Grignard Addition to Cyclopropane Carbonyl Intermediates

A classical yet effective route involves Grignard reagent addition to ketones. Synthesizing 1-cyclopropyl-1-(4-isopropylphenyl)ethanol requires:

-

Preparation of cyclopropane carbonyl chloride via Friedel-Crafts acylation.

-

Reaction with 4-isopropylphenylmagnesium bromide in THF at −78°C.

The Grignard adduct is quenched with ammonium chloride, yielding the tertiary alcohol. Purification via column chromatography (hexane:ethyl acetate, 40:1) affords the product in 65–70% yield . While straightforward, this method suffers from moderate efficiency due to competing side reactions at the strained cyclopropane ring.

Ring-Opening/Annulation of Cyclopropyl Ethanols

The RSC Advances publication describes a ring-opening/annulation strategy for functionalizing cyclopropyl ethanols . Treating 1-cyclopropyl ethanol with BF₃·OEt₂ in dichloromethane induces ring-opening to a carbocation, which reacts with 4-isopropylbenzaldehyde via nucleophilic attack. Subsequent annulation forms the desired product.

This one-pot method operates under mild conditions (25°C, 6 hours) and achieves 60–68% yields. However, diastereoselectivity remains modest (dr 2:1), necessitating chiral auxiliaries or asymmetric catalysis for enantiopure synthesis .

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Dihalide Cyclopropanation | Zn/EtOH | 90–95 | >98 | High yield, industrial scalability |

| Ketone Hydrogenation | Raney Ni | 85–95 | 95 | Mild conditions, proven scalability |

| C–H Activation | [Ru(p-cymene)Cl₂]₂ | 75–85 | 90 | Atom-economical, no pre-functionalization |

| Grignard Addition | 4-iPrC₆H₄MgBr | 65–70 | 85 | Simple setup, readily available reagents |

| Ring-Opening/Annulation | BF₃·OEt₂ | 60–68 | 80 | One-pot synthesis |

Q & A

Q. What are the standard chemical synthesis protocols for 1-(4-iso-Propylphenyl)-1-cyclopropyl ethanol?

Methodological Answer: A common approach involves reducing a ketone precursor (e.g., 1-(4-iso-Propylphenyl)-1-cyclopropyl ethanone) using sodium borohydride (NaBH₄) or catalytic hydrogenation. For example, analogous syntheses of substituted phenylethanols use reflux conditions with anhydrous ethanol and potassium carbonate as a base, followed by recrystallization for purification . Modifications may include adjusting the alkylation step (e.g., substituting 4-chlorobenzyl chloride with cyclopropyl halides) and optimizing reaction time (6–12 hours) to improve yield.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

- Solubility: Slightly soluble in water (≤1 mg/mL at 20°C) but highly soluble in organic solvents like ethanol, DMSO, and dichloromethane .

- Stability: Sensitive to acidic/basic conditions; degradation observed at pH < 3 or > 10. Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Melting Point: Analogous compounds (e.g., 1-(4-Methylphenyl)ethanol) exhibit melting points of 80–85°C, suggesting similar thermal behavior .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Limited studies suggest structural similarities to bioactive phenylethanols, which exhibit antimicrobial and antioxidant properties. For example:

- Antimicrobial Assay: Test against E. coli and S. aureus using disk diffusion (10–100 µg/mL). Zone-of-inhibition data should be normalized to controls (e.g., ampicillin) .

- Cytotoxicity: MTT assays in mammalian cell lines (e.g., HEK293) at 24–72 hours to assess IC₅₀ values. Note: Cellular effects remain underexplored .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or biocatalysts (e.g., Daucus carota cells) for enantioselective reductions. Biocatalysis may improve enantiomeric excess (ee) to >90% .

- Solvent Optimization: Replace ethanol with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Workflow Example:

- Reflux precursor with NaBH₄ in ethanol (6 h).

- Quench with cold H₂O, extract with ethyl acetate.

- Purify via column chromatography (SiO₂, hexane:ethyl acetate 8:2).

Q. What strategies enable enantioselective synthesis of (R)- and (S)-enantiomers?

Methodological Answer:

- Biocatalytic Reduction: Use immobilized P. crispum cells in aqueous buffer (pH 7.0, 30°C) to reduce prochiral ketones. Reported ee values reach 95% for (S)-enantiomers .

- Chiral Auxiliaries: Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry.

- Analytical Validation: Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane:IPA 90:10, 1 mL/min) .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence biological activity?

Methodological Answer:

-

SAR Studies: Compare analogs (e.g., 1-(4-Chlorophenyl)ethanol , 1-(4-Methoxyphenyl)ethanol ):

- Cyclopropyl Group: Enhances metabolic stability by reducing cytochrome P450 oxidation.

- iso-Propyl Substituent: Increases lipophilicity (logP ~2.8), improving membrane permeability .

-

Data Table:

Compound logP MIC (S. aureus) 1-(4-Methylphenyl)ethanol 2.1 50 µg/mL 1-(4-iso-Propylphenyl) derivative 2.8 25 µg/mL

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

- HPLC: Use C18 columns with methanol:buffer (65:35) mobile phase (pH 4.6) for purity assessment .

- NMR: ¹H NMR (CDCl₃) peaks: δ 1.2–1.4 (cyclopropyl CH₂), δ 4.8 (OH), δ 7.2–7.4 (aromatic protons) .

- MS: ESI-MS m/z calculated for C₁₄H₂₀O: 204.3; observed [M+H]⁺: 205.1 .

Q. How do environmental factors (pH, temperature) impact compound stability in biological assays?

Methodological Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 40°C, pH 3–10 for 24 h). LC-MS monitors degradation products (e.g., ketone formation via oxidation) .

- Thermal Stability: TGA analysis shows decomposition onset at 150°C. Store at ≤-20°C for long-term stability .

Q. What are priority research gaps and future directions?

Methodological Answer:

- Biocatalyst Engineering: Develop CRISPR-edited microbial strains for scalable enantioselective synthesis .

- Ecotoxicity Profiling: Assess biodegradability via OECD 301F test and Daphnia magna acute toxicity (EC₅₀) .

- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to predict interactions with antimicrobial targets (e.g., bacterial topoisomerases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.